molecular formula C18H25N B1666708 1-[2-(6,7-dimethyl-3,4-dihydronaphthalen-2-yl)ethyl]pyrrolidine CAS No. 184638-09-3

1-[2-(6,7-dimethyl-3,4-dihydronaphthalen-2-yl)ethyl]pyrrolidine

Cat. No.: B1666708
CAS No.: 184638-09-3
M. Wt: 255.4 g/mol
InChI Key: XBBXZKVUHBAFSA-UHFFFAOYSA-N
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Description

1-[2-(6,7-dimethyl-3,4-dihydronaphthalen-2-yl)ethyl]pyrrolidine is a chemical compound known for its high affinity for sigma receptors. It is primarily used in the treatment of urge incontinence and pollakiuria. In radioligand binding studies, this compound has shown significant inhibitory effects on the micturition reflex, thereby increasing bladder capacity in experimental animals with normal bladder functions .

Preparation Methods

The synthetic routes and reaction conditions for 1-[2-(6,7-dimethyl-3,4-dihydronaphthalen-2-yl)ethyl]pyrrolidine are not extensively detailed in publicly available sources. it is known that the compound can be synthesized through a series of organic reactions involving specific reagents and catalysts. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-[2-(6,7-dimethyl-3,4-dihydronaphthalen-2-yl)ethyl]pyrrolidine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-[2-(6,7-dimethyl-3,4-dihydronaphthalen-2-yl)ethyl]pyrrolidine has a wide range of scientific research applications, including:

    Chemistry: It is used as a reference compound in radioligand binding studies to investigate sigma receptor affinities.

    Biology: It is used to study the micturition reflex and bladder capacity in experimental animals.

    Medicine: It is investigated for its potential therapeutic effects in treating urge incontinence and pollakiuria.

    Industry: It may be used in the development of new pharmaceuticals targeting sigma receptors .

Mechanism of Action

1-[2-(6,7-dimethyl-3,4-dihydronaphthalen-2-yl)ethyl]pyrrolidine exerts its effects primarily through its high affinity for sigma receptors. By binding to these receptors, it produces a marked inhibitory effect on the micturition reflex, thereby increasing bladder capacity. The molecular targets and pathways involved in this mechanism are still under investigation, but it is believed that sigma receptors play a crucial role in modulating bladder function .

Comparison with Similar Compounds

1-[2-(6,7-dimethyl-3,4-dihydronaphthalen-2-yl)ethyl]pyrrolidine can be compared with other compounds that target sigma receptors, such as:

    Oxybutynin: Used to treat overactive bladder, it has a different mechanism of action compared to this compound.

    Tolterodine: Another medication for overactive bladder, it also targets different receptors and pathways.

    Solifenacin: Used for similar indications, it has a unique pharmacological profile compared to this compound.

The uniqueness of this compound lies in its specific high affinity for sigma receptors and its marked inhibitory effect on the micturition reflex .

Properties

CAS No.

184638-09-3

Molecular Formula

C18H25N

Molecular Weight

255.4 g/mol

IUPAC Name

1-[2-(6,7-dimethyl-3,4-dihydronaphthalen-2-yl)ethyl]pyrrolidine

InChI

InChI=1S/C18H25N/c1-14-11-17-6-5-16(13-18(17)12-15(14)2)7-10-19-8-3-4-9-19/h11-13H,3-10H2,1-2H3

InChI Key

XBBXZKVUHBAFSA-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1C)C=C(CC2)CCN3CCCC3

Canonical SMILES

CC1=CC2=C(C=C1C)C=C(CC2)CCN3CCCC3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AH-9700 free base

Origin of Product

United States

Synthesis routes and methods

Procedure details

1,2,3,4-Tetrahydro-6,7-dimethyl-2-[2-(1-pyrrolidinyl)ethyl]-1-naphthalenol (24.0 g) was dissolved in a 30% solution of hydrogen chloride in ethanol (240 ml), and the mixture was refluxed for one hour. The reaction solution was concentrated under reduced pressure, and the residue was dissolved in water. The mixture was basified with potassium carbonate, and extracted with ethyl acetate. The extract was washed with water and a saturated aqueous sodium chloride solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to remove the solvent. The residue was purified by silica gel column chromatography (eluent; chloroform:methanol=10:1), and the fractions containing the desired compound were combined, and concentrated under reduced pressure to give the desired compound (14.5 g) as an oily product.
Name
1,2,3,4-Tetrahydro-6,7-dimethyl-2-[2-(1-pyrrolidinyl)ethyl]-1-naphthalenol
Quantity
24 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
240 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[2-(6,7-dimethyl-3,4-dihydronaphthalen-2-yl)ethyl]pyrrolidine
Reactant of Route 2
1-[2-(6,7-dimethyl-3,4-dihydronaphthalen-2-yl)ethyl]pyrrolidine
Reactant of Route 3
1-[2-(6,7-dimethyl-3,4-dihydronaphthalen-2-yl)ethyl]pyrrolidine
Reactant of Route 4
1-[2-(6,7-dimethyl-3,4-dihydronaphthalen-2-yl)ethyl]pyrrolidine
Reactant of Route 5
1-[2-(6,7-dimethyl-3,4-dihydronaphthalen-2-yl)ethyl]pyrrolidine
Reactant of Route 6
Reactant of Route 6
1-[2-(6,7-dimethyl-3,4-dihydronaphthalen-2-yl)ethyl]pyrrolidine

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